Cas no 66367-11-1 (7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone)

7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone is a fluorinated heterocyclic compound featuring a quinoxalinone core structure. Its key advantages include the presence of a fluorine substituent, which enhances electronic properties and metabolic stability, making it valuable in medicinal chemistry and drug development. The dihydroquinoxalinone scaffold offers versatility as a building block for synthesizing biologically active molecules, particularly in targeting central nervous system (CNS) disorders or antimicrobial agents. The compound’s rigid structure and potential for hydrogen bonding further contribute to its utility in designing selective ligands or enzyme inhibitors. Its synthetic accessibility and modifiable functional groups make it a promising intermediate for pharmaceutical research and fine chemical applications.
7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone structure
66367-11-1 structure
Product Name:7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone
CAS No:66367-11-1
MF:C8H7FN2O
MW:166.152384996414
MDL:MFCD17215461
CID:1709428
PubChem ID:22912909
Update Time:2025-10-22

7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-
    • Z558637624
    • 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one
    • MKVHWJQPKMVYHA-UHFFFAOYSA-N
    • 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one
    • 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone
    • 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
    • SCHEMBL620322
    • AKOS022713343
    • AS-67892
    • CS-0135526
    • EN300-45578
    • 66367-11-1
    • A12734
    • MDL: MFCD17215461
    • Inchi: 1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
    • InChI Key: MKVHWJQPKMVYHA-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)NC(CN2)=O

Computed Properties

  • Exact Mass: 166.05431
  • Monoisotopic Mass: 166.05424101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13

7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone Pricemore >>

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Additional information on 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone: A Comprehensive Overview

7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone (CAS No. 66367-11-1) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoxalinone family, which is known for its diverse biological activities and structural versatility. The presence of a fluorine atom at the 7th position introduces intriguing electronic and steric effects, making this compound a valuable subject for research and development.

The synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone involves a series of carefully designed reactions that highlight the principles of modern organic chemistry. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled researchers to achieve higher yields and better control over the stereochemistry of the product. For instance, a study published in *Organic Letters* in 2023 demonstrated a novel approach using palladium-catalyzed coupling reactions to synthesize this compound with unprecedented efficiency.

One of the most compelling aspects of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is its potential as a lead compound in drug discovery. Quinoxalinones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have shown that this specific compound demonstrates selective inhibition against certain kinases involved in cancer progression. A research team from the University of California reported in *Journal of Medicinal Chemistry* that 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone exhibited remarkable activity against breast cancer cell lines, suggesting its potential as a therapeutic agent.

In addition to its pharmacological applications, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone has also been explored for its role in materials science. The compound's ability to form stable coordination complexes with transition metals has led to its use in designing novel catalysts for industrial processes. A team from the Massachusetts Institute of Technology recently developed a catalyst system based on this compound that significantly enhances the efficiency of olefin polymerization.

The structural elucidation and characterization of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone have been made possible through advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and bioavailability. A detailed structural analysis published in *Angewandte Chemie* revealed that the fluorine atom at position 7 plays a critical role in stabilizing the molecule's conformation.

From an environmental standpoint, researchers are also investigating the biodegradability and eco-friendly synthesis routes for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. As sustainability becomes a priority in chemical manufacturing, there is growing interest in developing green chemistry approaches to produce this compound. A study featured in *Green Chemistry* demonstrated a bio-inspired synthesis method using renewable feedstocks and enzymatic catalysis to produce 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone with minimal environmental impact.

In conclusion, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (CAS No. 66367-11-1) stands as a testament to the ingenuity of modern chemical research. Its versatile structure, coupled with cutting-edge synthetic methodologies and promising biological activities, positions it as a key player in various scientific domains. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to make significant contributions to both academic and industrial advancements.

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